molecular formula C9H16N4O B15310584 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide

Cat. No.: B15310584
M. Wt: 196.25 g/mol
InChI Key: HXCMKXJHKIFGSW-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanamide is a synthetic compound featuring a propanamide backbone substituted with an isopropylamino group and a 1H-pyrazole ring. The amide group enables hydrogen bonding, while the isopropylamino substituent introduces steric bulk, which may influence molecular interactions. Though commercially discontinued (as per ), its structural features suggest applications in materials science or medicinal chemistry, akin to related pyrazole-propanamide derivatives .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(propan-2-ylamino)-3-pyrazol-1-ylpropanamide

InChI

InChI=1S/C9H16N4O/c1-7(2)12-8(9(10)14)6-13-5-3-4-11-13/h3-5,7-8,12H,6H2,1-2H3,(H2,10,14)

InChI Key

HXCMKXJHKIFGSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CN1C=CC=N1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide typically involves the reaction of 1H-pyrazole with an appropriate isopropylamine derivative under controlled conditions. The reaction is often catalyzed by transition metals such as Rhodium (III), which facilitates the C-H functionalization of the pyrazole ring . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Functional Insights

  • Hydrogen Bonding: The amide group in this compound facilitates N–H⋯O/N interactions, similar to ’s compound. However, the isopropylamino group may disrupt packing efficiency due to steric effects .
  • Coordination Chemistry : Pyrazole-containing analogs like 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide exhibit robust metal-binding capabilities, suggesting the target compound could serve as a ligand if modified .
  • Thermal Stability : Derivatives with aromatic substituents (e.g., methoxyphenyl) may exhibit higher melting points (e.g., 88°C for Compound 4 in ) compared to aliphatic analogs.

Biological Activity

2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8_{8}H12_{12}N4_{4}O
  • Molecular Weight : 172.20 g/mol
  • IUPAC Name : 2-(propan-2-ylamino)-3-pyrazol-1-ylpropanamide

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives for their effectiveness against bacterial strains and found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Activity Type
This compound62.5Antibacterial
Compound A31.25Antifungal
Compound B125Antiviral

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases . The percentage inhibition of antioxidant activity at various concentrations is summarized below:

Concentration (µg/mL)% Inhibition
341.81 ± 0.67
1543.03 ± 0.09
3145.63 ± 0.23
62.546.20 ± 0.19
25046.51 ± 0.45

Anticancer Activity

The compound has shown promise in anticancer research as well. Studies have indicated that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression.
  • Receptor Modulation : The compound could influence receptor signaling pathways that are critical in cancer and inflammatory processes.
  • Free Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including the target compound, which were tested for antimicrobial and antioxidant activities. The results highlighted significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential for development into therapeutic agents .

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